![molecular formula C15H26O2S B14515861 3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one CAS No. 62527-63-3](/img/structure/B14515861.png)
3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one is an organic compound characterized by the presence of a butylsulfanyl group attached to a methylidene moiety, which is further connected to a hexyloxolan-2-one ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one typically involves the reaction of a butylsulfanyl precursor with a suitable methylidene donor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran, with reaction temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The methylidene moiety can be reduced to form the corresponding alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alkanes.
Substitution: Thioethers or amines.
Applications De Recherche Scientifique
3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 3-[(Butylsulfanyl)methylidene]-5-hexyloxolan-2-one involves its interaction with specific molecular targets. The butylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The methylidene moiety may also participate in covalent bonding with nucleophilic sites on proteins or DNA, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Butylsulfanyl)-5-(difluoromethyl)-N-[(E)-(3-nitrophenyl)methylene]-4H-1,2,4-triazol-4-amine: Similar in having a butylsulfanyl group but differs in the core structure and substituents.
3(5)-Butylsulfanyl-5(3)-methyl(phenyl)-1H-1,2,4-triazole: Shares the butylsulfanyl group but has a different heterocyclic core.
Propriétés
Numéro CAS |
62527-63-3 |
|---|---|
Formule moléculaire |
C15H26O2S |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
3-(butylsulfanylmethylidene)-5-hexyloxolan-2-one |
InChI |
InChI=1S/C15H26O2S/c1-3-5-7-8-9-14-11-13(15(16)17-14)12-18-10-6-4-2/h12,14H,3-11H2,1-2H3 |
Clé InChI |
XBPDUXAVSLGPRY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1CC(=CSCCCC)C(=O)O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


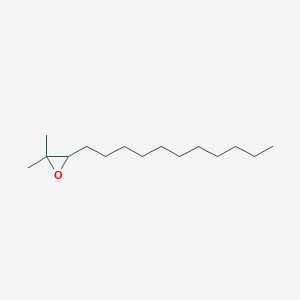
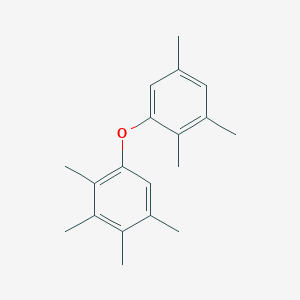

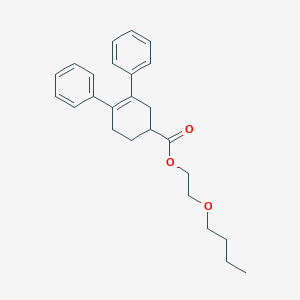
![8-Hydroxy-2,2,6-trimethyl-1-oxaspiro[2.5]octan-4-one](/img/structure/B14515792.png)
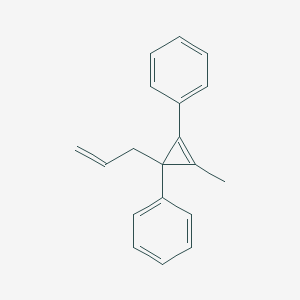
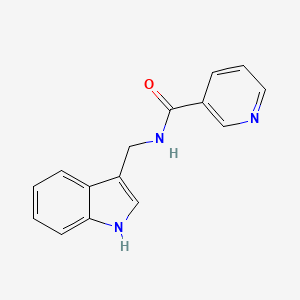
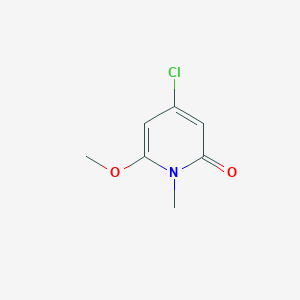

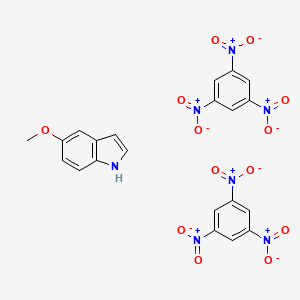
![2-[1-(4-Methoxyphenyl)-1-oxododecan-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14515819.png)
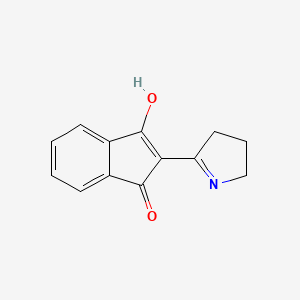
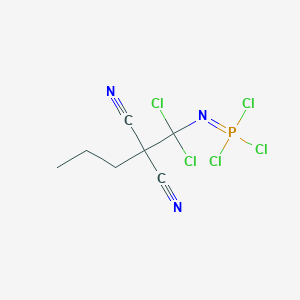
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
